REACTION_SMILES
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[CH2:11]([CH3:12])[c:13]1[cH:14][nH:15][cH:16][c:17]1[CH2:18][CH3:19].[CH3:1][N:2]([CH:3]=[O:4])[CH3:5].[CH3:21][C:22](=[O:23])[O-:24].[Cl:30][CH:31]([Cl:32])[CH3:33].[Na+:20].[OH2:34].[P:6]([Cl:7])([Cl:8])([Cl:9])=[O:10].[nH:25]1[cH:26][cH:27][cH:28][cH:29]1>>[CH:3](=[O:4])[c:14]1[c:13]([CH2:11][CH3:12])[c:17]([CH2:18][CH3:19])[cH:16][nH:15]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1c[nH]cc1CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
c1cc[nH]c1
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Name
|
|
Type
|
product
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Smiles
|
CCc1c[nH]c(C=O)c1CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |